molecular formula C17H11NO B11870116 2-Phenylfuro[3,2-C]quinoline

2-Phenylfuro[3,2-C]quinoline

Cat. No.: B11870116
M. Wt: 245.27 g/mol
InChI Key: LALNIEATRTYBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylfuro[3,2-c]quinoline (CAS 1449680-34-5) is a heterocyclic organic compound with the molecular formula C17H11NO and a molecular weight of 245.27 g/mol. This fused ring system, which combines quinoline and furan structural motifs, is a subject of interest in medicinal chemistry and pharmacological research. The compound serves as a key scaffold for the development of novel bioactive molecules. Furoquinoline derivatives can be synthesized via efficient one-pot methodologies, such as Sonogashira coupling followed by intramolecular cyclization, as well as through traditional pathways involving intramolecular cyclization of precursor quinolin-4(1H)-ones . Research into structurally related furo[2,3-c]quinoline analogues has revealed significant and selective agonistic activity on human Toll-like Receptor 8 (TLR8), a receptor implicated in the initiation of adaptive immune responses . This pure TLR8 agonism, distinct from mixed TLR7/8 activity, induces a robust production of T helper 1-polarizing cytokines such as IL-12 and IL-18, highlighting the potential of this chemotype in immunology research and as a candidate for vaccine adjuvant development . The structure-activity relationship (SAR) within this class of compounds is stringent, with maximal potency being highly dependent on specific alkyl substitutions on the core structure . Beyond immunology, furoquinoline derivatives are frequently investigated for a broad spectrum of biological activities, including potential antimicrobial and cytotoxic properties, making them a versatile scaffold in drug discovery . This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2-phenylfuro[3,2-c]quinoline

InChI

InChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-13-11-18-15-9-5-4-8-14(15)17(13)19-16/h1-11H

InChI Key

LALNIEATRTYBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4N=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylfuro 3,2 C Quinoline and Its Derivatives

Classical and Tandem Annulation Strategies for Furo[3,2-C]quinoline (B8618731) Formation

Acid-Catalyzed Cascade Reactions for Furo[3,2-C]quinolone Synthesis

Acid-catalyzed cascade reactions provide an efficient and atom-economical approach to the synthesis of furo[3,2-c]quinolones. Current time information in Oskarshamn, SE.nih.gov One notable strategy involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Current time information in Oskarshamn, SE.nih.gov Depending on the structure of the propargylic alcohol, this tandem reaction can proceed through two distinct pathways.

When secondary propargylic alcohols are employed, the reaction is thought to proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to furnish the furo[3,2-c]quinolone core. Current time information in Oskarshamn, SE.nih.gov This pathway is favored under copper catalysis, for example with Cu(OTf)2, leading to the desired fused furan (B31954) ring system. nih.gov A proposed mechanism involves the initial formation of a carbocation from the propargylic alcohol, which then undergoes a Friedel-Crafts reaction with the electron-rich quinolone. Subsequent intramolecular cyclization of the resulting intermediate affords the final product.

Conversely, the use of certain propargylic alcohols can lead to a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization, resulting in the formation of pyrano[3,2-c]quinolones. Current time information in Oskarshamn, SE. The choice of catalyst and the substitution pattern of the propargylic alcohol are crucial in directing the reaction towards the desired furo[3,2-c]quinolone product. Current time information in Oskarshamn, SE.nih.gov

Table 1: Catalyst Screening for the Reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and Propargylic Alcohol

EntryCatalystSolventTemperature (°C)Yield (%)
1None1,2-DCE840
2Cu(OTf)21,2-DCE8448
3pTsOH·H2O1,2-DCE255
4pTsOH·H2O1,2-DCE84-

Data sourced from a study on acid-catalyzed tandem reactions. nih.gov

Sonogashira Coupling and Intramolecular Cyclization Approaches to Furo[3,2-C]quinolines

A powerful strategy for constructing substituted furo[3,2-c]quinolines involves a sequence of Sonogashira coupling followed by an intramolecular cyclization. This approach allows for the introduction of a variety of substituents onto the furan ring.

One such methodology begins with a 2-chloro-3-methoxyquinoxaline (B1320914) derivative, which undergoes a Sonogashira coupling reaction with a terminal alkyne, such as phenylacetylene. mdpi.com This palladium- and copper-catalyzed cross-coupling reaction efficiently forms a C(sp)-C(sp2) bond, yielding a 2-methoxy-3-(phenylethynyl)quinoxaline intermediate. mdpi.com

The subsequent step involves an iodocyclization of the alkyne intermediate. mdpi.com Treatment with an electrophilic iodine source, like iodine monochloride (ICl), triggers an intramolecular cyclization to form the furan ring, resulting in a 3-iodo-2-phenylfuro[2,3-b]quinoxaline. mdpi.com The regioselectivity of this cyclization is governed by the electronic nature of the alkyne and the reaction conditions. The resulting iodinated furoquinoxaline serves as a versatile intermediate for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and subsequent Sonogashira reactions, enabling the synthesis of a diverse library of 2,3-disubstituted furo[2,3-b]quinoxalines. mdpi.com

[4+2] Cycloaddition Reactions in Furoquinoline Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis and has been applied to the construction of the quinoline (B57606) nucleus, which can then be further elaborated to form furo[3,2-c]quinolines. semanticscholar.orgiipseries.org In the context of quinoline synthesis, this reaction typically involves the cycloaddition of a diene with a dienophile to form a six-membered ring. semanticscholar.org

While direct [4+2] cycloaddition to form the furo[3,2-c]quinoline core is less common, the quinoline portion of the molecule is often assembled using this strategy. For instance, a [4+2] cycloaddition can be employed to construct the pyridine (B92270) ring of the quinoline system. This can be achieved through the reaction of an electron-rich diene with an electron-poor dienophile. semanticscholar.org The resulting cyclohexene (B86901) derivative can then be oxidized to form the aromatic quinoline ring.

Enzyme-catalyzed [4+2] cycloadditions, known as Diels-Alderase reactions, are also emerging as powerful tools in natural product synthesis, offering high stereochemical control. iipseries.orgsemanticscholar.org These biocatalytic methods have the potential to be applied to the asymmetric synthesis of complex furo[3,2-c]quinoline derivatives.

Electrocyclization Pathways for the Construction of Furo[3,2-C]quinoline Analogues

Electrocyclization reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, offer a powerful method for the construction of cyclic systems, including the quinoline core of furo[3,2-c]quinoline analogues. nih.gov These reactions can be initiated either thermally or photochemically. rsc.org

A relevant approach involves the aza-electrocyclization of conjugated aza-polyenes. semanticscholar.orgnih.gov For instance, a sequence of propargyl-allenyl isomerization followed by an aza-electrocyclization has been developed for the synthesis of polyfunctionalized quinolines. nih.gov This methodology could be adapted to precursors bearing a furan moiety to directly construct the furo[3,2-c]quinoline skeleton.

Photochemical electrocyclization of fused quinolines has also been reported. rsc.org In one example, γ-methoxyimino-α,β-unsaturated carboxamides, formed from the reaction of α-oxo-oxime ethers with N,N-diethylphenylethynamine, undergo photochemical or thermal conversion to fused quinoline carboxamides. rsc.org This type of electrocyclization could potentially be applied to substrates designed to yield the furo[3,2-c]quinoline ring system.

Cyclization of Unsaturated Quinoline Precursors to Furo[3,2-C]quinolines

The intramolecular cyclization of appropriately substituted unsaturated quinoline precursors is a direct and versatile strategy for the synthesis of the furo[3,2-c]quinoline ring system. This approach relies on the formation of the furan ring onto a pre-existing quinoline core.

One effective method involves the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds via a 6-endo-dig cyclization to afford substituted quinolines. By analogy, a 3-hydroxy-2-alkynylquinoline could serve as a precursor for the synthesis of furo[3,2-c]quinolines through an intramolecular cyclization.

Another strategy starts with 3-(2-methoxyphenyl)quinolin-4(1H)-ones. nih.gov A sequential chlorination/demethylation of this precursor, followed by an intramolecular cyclization, yields benzofuro[3,2-c]quinolines. nih.gov The key step is the base-mediated intramolecular annulation of the intermediate 2-(4-chloroquinolin-3-yl)phenol to form the furan ring. nih.gov

Furthermore, quinolone-based chalcones can be converted to 2-aroylfuro[3,2-c]quinolines. researchgate.net This transformation involves bromination of the exocyclic double bond, which triggers tautomerization of the quinolin-4(1H)-one to a 4-hydroxyquinoline, followed by cyclization and in situ oxidation to afford the final product. researchgate.net

Table 2: Synthesis of Benzofuro[3,2-c]quinolines via Intramolecular Cyclization

Starting MaterialReagentsProductYield (%)
3-(2-methoxyphenyl)quinolin-4(1H)-one1. SOCl2 2. HBr 3. KOt-BuBenzofuro[3,2-c]quinolineHigh
2-(4-chloroquinolin-3-yl)phenolKOt-BuBenzofuro[3,2-c]quinolineHigh

Data compiled from a study on the synthesis of benzofuro[3,2-c]quinoline derivatives. nih.gov

Multicomponent Reaction Strategies Towards Functionalized Furo[3,2-C]quinolines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and convergent approach to complex molecules like functionalized furo[3,2-c]quinolines. nih.govrsc.org

While a direct one-pot synthesis of the complete 2-phenylfuro[3,2-c]quinoline skeleton via an MCR is not extensively documented, MCRs are widely used to construct key precursors or analogous fused heterocyclic systems. For example, a one-pot, three-component approach has been developed for the synthesis of dihydrofuro[3,2-c]coumarins. rsc.org This reaction involves the condensation of an aryl aldehyde, a substituted phenacyl bromide, and 4-hydroxycoumarin (B602359). rsc.org A similar strategy could be envisioned for the synthesis of furo[3,2-c]quinolones by replacing 4-hydroxycoumarin with 4-hydroxyquinolin-2(1H)-one.

Another example is the synthesis of pyrano[3,2-c]quinoline analogues through a one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile (B47326), and various aromatic aldehydes. nih.gov This demonstrates the feasibility of using multicomponent strategies to rapidly assemble complex heterocyclic systems based on the quinoline scaffold.

Green Chemistry Approaches in this compound Synthesis

The synthesis of complex heterocyclic scaffolds like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. Modern synthetic strategies are evolving to incorporate environmentally benign catalysts, alternative energy sources, and sustainable reaction media to improve the ecological footprint of these valuable compounds.

Metal-Free and Environmentally Benign Catalytic Systems

The development of metal-free catalytic systems is a cornerstone of green chemistry, aimed at avoiding the toxicity, cost, and environmental contamination associated with many transition metals. Research has demonstrated effective strategies for synthesizing quinoline and fused quinoline systems without metal catalysts.

One notable metal-free approach involves a sequential transformation process starting from 3-(2-methoxyphenyl)quinolin-4(1H)-ones. This method proceeds through chlorination, demethylation, and subsequent intramolecular cyclization to yield the benzofuro[3,2-c]quinoline core. The process is efficient and operates under mild, metal-free conditions, offering high yields.

Another strategy employs iodide catalysis for the functionalization of C(sp³)–H bonds and tandem cyclization. This method synthesizes functionalized quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. The protocol is valued for its avoidance of transition metals, broad substrate scope, and potential for scaled-up production, making it an environmentally friendly route to valuable quinolines. Additionally, metal-free cycloisomerization strategies have been developed where dimethyl sulfoxide (B87167) (DMSO) serves as the oxidant, reacting with ortho-allylanilines to produce a variety of quinoline products.

Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), have also been employed as efficient and recyclable catalysts for quinoline synthesis under solvent-free conditions, aligning with green chemistry principles by offering short reaction times and high yields.

Table 1: Examples of Metal-Free Catalytic Systems in Quinoline Synthesis

Catalytic System Starting Materials Key Features Reference
Sequential (SOCl₂/Demethylation) 3-(2-methoxyphenyl)quinolin-4(1H)-ones Metal-free, mild conditions, high yields
Iodide Catalysis 2-methylquinolines and 2-styrylanilines Avoids transition metals, direct C–H functionalization
DMSO (as oxidant) ortho-allylanilines Metal-free cycloisomerization
[bmim]HSO₄ (Ionic Liquid) 2-aminobenzaldehydes and carbonyls Solvent-free, short reaction times, recyclable catalyst

Visible-Light Photocatalytic Methodologies for Furoquinoline Derivatives

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing photons as a clean energy source to drive chemical reactions. This approach offers mild, eco-friendly conditions and has been successfully applied to the synthesis of various heterocyclic frameworks, including those related to furoquinolines.

Methodologies for constructing the furo[3,2-c]coumarin framework, a structural analog of furoquinolines, have been developed using visible-light-promoted photoredox coupling. In these reactions, 3-bromo-4-hydroxycoumarins are coupled with commercially available alkynes at room temperature under visible light irradiation, resulting in good yields of the fused heterocyclic products. This strategy highlights the potential for similar visible-light-mediated radical alkyne insertions or cyclizations to construct the furo[3,2-c]quinoline skeleton. The use of blue LEDs is common in these transformations, providing an energy-efficient and environmentally friendly alternative to traditional heating methods.

Atom-Economical and Waste-Minimizing Synthetic Protocols

Atom economy and waste minimization are central tenets of green chemistry, focusing on maximizing the incorporation of atoms from starting materials into the final product and reducing the generation of byproducts. An iron-catalyzed, external oxidant-free functionalization of quinoline-N-oxides represents a significant advancement in this area. This protocol uses the inexpensive and accessible catalyst FeSO₄ and is particularly noteworthy for producing water as the only byproduct, a key feature of its green profile.

The efficiency of such processes can be quantified using metrics like the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. The aforementioned iron-catalyzed methodology boasts an exceptionally low E-factor of approximately 0.92, representing a reduction in waste of 84% to over 99% compared to established protocols. Another approach that emphasizes atom economy is the one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohol and various alcohols, which achieves 100% carbon economy under metal-free conditions. These protocols, based on principles like C-H activation, demonstrate a clear path toward highly efficient and sustainable synthesis of quinoline-based structures.

Sustainable Solvents and Reaction Conditions in Furo[3,2-C]quinoline Preparation

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional reliance on volatile and toxic organic solvents is being replaced by the adoption of green solvents that are non-toxic, biodegradable, and derived from renewable resources. For the synthesis of quinolines and their derivatives, several sustainable solvents have proven effective.

Water is an ideal green solvent, and its use has been demonstrated in green Skraup reactions, where glycerol (B35011) and substituted anilines react in water under microwave irradiation. Ethanol, another biodegradable and bio-based solvent, is frequently used in one-pot, multi-component syntheses of quinoline derivatives. Glycerol, a non-toxic and biodegradable solvent, has been successfully used as a medium for the preparation of quinoline derivatives catalyzed by niobium(V) chloride, leading to high yields and short reaction times. The use of solvent-free conditions, often coupled with microwave irradiation or catalysts like indium triflate or nano-particle titanium dioxide, further enhances the green credentials of these synthetic methods by eliminating solvent waste entirely.

Table 2: Green Solvents and Conditions in Quinoline Synthesis

Solvent/Condition Reaction Type Catalyst/Promoter Advantages Reference
Water Skraup Reaction H₂SO₄ / Microwave Environmentally benign, rapid
Ethanol Multi-component Synthesis Silica (B1680970) Iodide Biodegradable, high atom economy
Glycerol Friedländer Synthesis Niobium(V) Chloride Non-toxic, high yields
Solvent-Free Friedländer Annulation Indium Triflate No solvent waste, catalyst reusability

Derivatization Strategies for the this compound Core

Once the core this compound skeleton is synthesized, derivatization is crucial for modulating its physicochemical and biological properties. Functional group interconversions allow for the introduction of diverse substituents onto the heterocyclic framework.

Functional Group Interconversions on the Furo[3,2-C]quinoline Skeleton

A wide range of chemical transformations can be applied to the furo[3,2-c]quinoline scaffold to generate a library of derivatives. These interconversions typically target reactive sites on the quinoline or phenyl rings.

Common transformations include:

Nitration and Reduction: A nitro group (–NO₂) can be introduced onto the aromatic rings via electrophilic nitration (e.g., using nitric acid). This group can then be readily reduced to a primary amine (–NH₂), for instance, by using sodium dithionite. This amino group serves as a versatile handle for subsequent reactions, such as acylation or the formation of ureas and thioureas.

Halogenation and Substitution: Chloro (–Cl) or bromo (–Br) substituents can be installed and subsequently used in cross-coupling reactions or nucleophilic substitutions to introduce new carbon or heteroatom linkages. For example, a 2-chloroquinoline (B121035) moiety can be converted into a carboxylic acid, an ester, or a carbohydrazide (B1668358) through a series of established reactions.

Acylation and Condensation: Amino-substituted furoquinolines can undergo acylation with reagents like acid chlorides (e.g., benzoyl chloride) or acetic anhydride (B1165640) to form amides. They can also be condensed with aldehydes or ketones to form Schiff bases, or reacted with isocyanates to produce ureas.

These standard organic transformations enable the systematic modification of the this compound core, providing access to a diverse range of analogs for further investigation.

Table 3: Common Functional Group Interconversions for Quinoline Derivatives

Initial Group Reagent(s) Resulting Group Purpose/Next Step Reference
–H (on aromatic ring) HNO₃ / H₂SO₄ –NO₂ (Nitro) Precursor for amino group
–NO₂ (Nitro) Sodium Dithionite –NH₂ (Amino) Acylation, Schiff base formation
–NH₂ (Amino) Acetic Anhydride –NHCOCH₃ (Acetamido) Modulate properties
–NH₂ (Amino) Phenyl Isocyanate –NHCONHPh (Phenyl Urea) Introduce new functionality
–Cl (Chloro) AgNO₃ / NaOH, then H⁺ –COOH (Carboxylic Acid) Further derivatization
–COOH (Carboxylic Acid) SOCl₂, then Esterification –COOR (Ester) Prodrug strategies, solubility

Regioselective Functionalization of the Quinolone and Furan Moieties

The strategic chemical modification of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions on either the quinolone or the furan portion of the molecule. The reactivity of the heterocyclic system is complex, as the electron-donating furan ring and the electron-withdrawing quinolone ring mutually influence each other's chemical behavior.

Functionalization of the Quinolone Moiety: The quinolone ring system presents several positions amenable to functionalization, primarily through C-H activation and dearomative strategies. mdpi.comnih.gov Transition metal-catalyzed reactions are pivotal in achieving high regioselectivity. mdpi.com For instance, palladium-catalyzed C-H arylation can be directed to the C2 position of a quinoline N-oxide, a strategy that could be adapted for the furo[3,2-c]quinoline system. mdpi.com

More advanced methods involve the dearomative functionalization of the quinoline's benzene (B151609) ring. Ligand-controlled, photoexcited dearomative hydroboration can selectively introduce boron functionalities at the 5,6- (vicinal) or 5,8- (conjugate) positions. nih.gov This method transforms the flat aromatic portion into a three-dimensional scaffold rich in sp3-hybridized carbons, opening pathways to novel analogues. nih.gov These organoboron intermediates are highly versatile and can be further transformed into a variety of functional groups. nih.gov

Functionalization of the Furan Moiety: The furan ring is susceptible to electrophilic substitution, but achieving regioselectivity in a fused system requires specific strategies. Directed ortho-metalation is a powerful technique where a directing group, such as an oxazoline (B21484) or imidazolidine, is temporarily installed on the furan ring. sci-hub.box This group directs a strong base (like butyl lithium) to deprotonate the adjacent carbon, which can then react with an electrophile to introduce a new substituent with high precision. sci-hub.box Another approach involves metalloradical cyclization reactions between alkynes and α-diazocarbonyls, which can construct highly substituted furan rings regioselectively. nih.gov While this is a method for synthesis rather than post-synthesis functionalization, it highlights the chemical principles that govern furan reactivity.

The table below summarizes potential regioselective functionalization strategies applicable to the furo[3,2-c]quinoline core.

Target Moiety Reaction Type Position(s) Reagents/Catalysts Potential Functional Group
QuinoloneC-H Arylation (via N-oxide)C2-equivalentPd(OAc)₂, Ag₂CO₃Aryl
QuinoloneDearomative HydroborationC5, C6 or C5, C8Phosphine-ligated borane (B79455) complexesBoron, subsequently hydroxyl, amino, etc.
FuranDirected Ortho-metalationAdjacent to directing groupBuLi, Electrophile (e.g., MeI)Alkyl, Silyl, etc.
FuranElectrophilic Aromatic SubstitutionElectron-rich positionsElectrophile, Lewis Acid (e.g., AlCl₃)Acyl, Halogen

Synthesis of Polycyclic Systems Incorporating the Furo[3,2-C]quinoline Framework

The furo[3,2-c]quinoline core serves as a valuable building block, or scaffold, for the construction of more complex, polycyclic architectures. These larger systems are of interest for their unique three-dimensional structures and potential applications in materials science and medicinal chemistry. The synthetic strategies typically involve appending new rings to the pre-formed furo[3,2-c]quinoline framework through intramolecular cyclization reactions.

A prominent strategy involves the intramolecular Friedel-Crafts acylation to create new ring systems. researchgate.net For example, a tetracyclic-fused benzoxepinoquinoline system has been synthesized using this approach. The process begins by attaching a phenoxymethyl (B101242) group with a carboxylic acid function to the quinoline core. researchgate.net Treatment with a dehydrating agent like polyphosphoric acid (PPA) then catalyzes the intramolecular cyclization, where the carboxylic acid acylates the appended phenyl ring, forming a new seven-membered oxepine ring fused to the quinoline backbone. researchgate.net This methodology provides efficient access to complex tetracyclic systems in good yields. researchgate.net

Another approach involves building upon related heterocyclic systems, demonstrating the versatility of the quinoline core in polycyclic synthesis. For instance, Graebe-Ullmann thermal cyclization of N-arylated benzotriazoles has been used to obtain indolo[3,2-c]quinolines. researchgate.net This highlights how different annulation strategies can be employed to fuse various heterocyclic rings onto the quinoline structure. Similarly, multicomponent reactions can be used to construct pyrano[3,2-c]quinoline derivatives, where a pyran ring is fused to the quinoline. nih.gov Although not identical to the furo[3,2-c]quinoline core, these syntheses illustrate the broader principles of creating fused polycyclic molecules from a quinoline base.

The table below presents examples of synthetic strategies used to incorporate the furo[3,2-c]quinoline or related frameworks into larger polycyclic systems.

Starting Framework Synthetic Strategy Key Reagents Resulting Polycyclic System Reference
Quinoline derivativeIntramolecular Friedel-Crafts AcylationPolyphosphoric Acid (PPA)Benzo mdpi.comnih.govoxepino[3,4-b]quinolin-13(6H)-one researchgate.net
N-arylated benzotriazoleGraebe-Ullmann Thermal CyclizationHeat11H-indolo[3,2-c]quinoline researchgate.net
2,4-dihydroxy-1-methylquinolineOne-pot multicomponent condensationAromatic aldehyde, malononitrilePyrano[3,2-c]quinoline nih.gov
4-PhenoxyanilineMulti-step synthesis2-PyridinecarboxaldehydeHexahydrofuro[3,2-c]quinoline nih.gov

Mechanistic Investigations in 2 Phenylfuro 3,2 C Quinoline Chemistry

Elucidation of Reaction Pathways and Intermediate Species

The formation of the furo[3,2-c]quinoline (B8618731) core often proceeds through a series of intricate reaction cascades, with the precise pathway and key intermediates being highly dependent on the starting materials and reaction conditions.

One prominent pathway involves the acid-catalyzed tandem reaction between a 4-hydroxy-2-quinolinone derivative and a propargylic alcohol. rsc.orgnih.govrsc.org A proposed mechanism suggests that the Brønsted acid catalyst initially converts the propargylic alcohol into a propargylic carbocation. rsc.orgnih.gov This carbocation can exist in equilibrium with an allenic form. A subsequent Friedel-Crafts-type reaction between the quinolinone and the allene (B1206475) intermediate leads to the formation of an allene-substituted quinolinone. The final step is a 6-endo-dig cyclization to yield the pyrano[3,2-c]quinolone or a 5-exo-dig ring closure to afford the furo[3,2-c]quinolone. rsc.orgrsc.org The specific outcome is largely dictated by the structure of the propargylic alcohol used. rsc.orgrsc.org

Another well-studied mechanism is the Povarov reaction, a type of aza-Diels-Alder reaction, for the synthesis of tetrahydrofuro[3,2-c]quinolines. rsc.orgrsc.org This reaction typically involves the coupling of an aniline (B41778), an aldehyde, and an electron-rich alkene like 2,3-dihydrofuran (B140613). rsc.org Mechanistic studies, including quantum chemical calculations, suggest that this process can be better described as a sequential Mannich/intramolecular Friedel-Crafts reaction. rsc.org The reaction is initiated by the formation of an imine from the aniline and aldehyde, which is then protonated by an acid catalyst. The dihydrofuran then attacks the iminium ion in a Mannich-type addition, followed by an intramolecular Friedel-Crafts cyclization to furnish the hexahydrofuro[3,2-c]quinoline core. rsc.org

Furthermore, the synthesis of furo[3,2-c]quinolines can be achieved through a palladium-catalyzed coupling of 3-iodo-1H-quinolin-4-ones with terminal alkynes. researchgate.net This reaction proceeds regioselectively to afford the desired furo[3,2-c]quinoline framework. researchgate.net The mechanism likely involves oxidative addition of the palladium catalyst to the C-I bond, followed by alkyne insertion and subsequent intramolecular cyclization.

Intermediate species in these reactions can be transient and challenging to isolate. However, in some cases, intermediates have been identified. For instance, in the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile, a salt intermediate is proposed to form through the abstraction of a proton from the quinolone. researchgate.net Similarly, in the synthesis of furo[3,4-b]quinolinones from cyanopropargylic alcohols, 2-hydroxyalkyl-3-cyanoquinolines and furoiminoquinolines have been identified as key intermediates. acs.org

The table below summarizes some of the key reaction pathways and proposed intermediates in the synthesis of furo[3,2-c]quinoline derivatives.

Reaction TypeStarting MaterialsKey IntermediatesFinal Product
Acid-catalyzed tandem reaction4-Hydroxy-2-quinolinone, Propargylic alcoholPropargylic carbocation, Allene intermediateFuro[3,2-c]quinolone or Pyrano[3,2-c]quinolone
Povarov reaction (Aza-Diels-Alder)Aniline, Aldehyde, 2,3-DihydrofuranIminium ion, Mannich adductHexahydrofuro[3,2-c]quinoline
Palladium-catalyzed coupling3-Iodo-1H-quinolin-4-one, Terminal alkyneOrganopalladium speciesFuro[3,2-c]quinoline
Reaction with malononitrile (B47326) derivative4-Hydroxyquinolone, 2-[Bis(methylthio)methylene]malononitrileSalt intermediateFuro[3,2-c]quinolone-2-carbonitrile
Reaction with cyanopropargylic alcoholsQuinoline (B57606), Cyanopropargylic alcohol2-Hydroxyalkyl-3-cyanoquinoline, FuroiminoquinolineFuro[3,4-b]quinolinone

Stereochemical Control and Enantioselective Syntheses of Furo[3,2-C]quinoline Analogues

The development of stereoselective methods for the synthesis of furo[3,2-c]quinoline analogues is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A significant breakthrough in this area has been the development of a multicatalytic and multicomponent process for the enantioselective synthesis of hexahydrofuro[3,2-c]quinolines. rsc.org This approach utilizes a combination of a gold complex and a chiral BINOL-derived phosphoric acid (TRIP) to catalyze the three-component coupling of an alkynol, an aldehyde, and an arylamine. rsc.org Computational studies have provided a rationale for the observed enantioselectivity. The chiral phosphoric acid forms an ion pair with the in situ generated imine, and the preferred approach of the 5-phenyl-2,3-dihydrofuran to the iminium ion is dictated by a combination of favorable π-stacking interactions and reduced steric hindrance in the transition state. rsc.org This leads to the formation of the hexahydrofuro[3,2-c]quinoline adduct with high enantiomeric excess.

Another strategy for achieving stereochemical control involves copper-catalyzed asymmetric propargylic [3 + 2] cycloaddition. acs.org This method has been successfully applied to the synthesis of enantioenriched dihydrofuro[3,2-c]coumarins and their quinolinone analogues. acs.org The reaction utilizes a copper(II)-P,N,N-ligand complex to catalyze the cycloaddition of propargylic esters with 4-hydroxy-2-quinolinones, affording the desired products in good yields and with high enantioselectivities. acs.org

The Povarov reaction has also been rendered enantioselective through the use of chiral catalysts. For instance, the use of a chiral phosphoric acid catalyst in the reaction of anilines, aldehydes, and 2,3-dihydrofuran can lead to the formation of hexahydrofuro[3,2-c]quinolines with high diastereoselectivity. grafiati.com The endo/exo selectivity of the Povarov reaction can be influenced by the choice of catalyst and reaction conditions. For example, using nano silica (B1680970) chromic acid as a catalyst in the reaction of anilines, aldehydes, and 2,3-dihydrofuran selectively affords the endo-product. oalib.com

The following table highlights key findings in the stereoselective synthesis of furo[3,2-c]quinoline analogues.

MethodCatalyst SystemKey FeaturesProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Multicomponent reactionGold complex and Chiral Phosphoric Acid (TRIP)Orthogonal-relay catalysis, "Aromatic sandwich" transition state modelHexahydrofuro[3,2-c]quinolineHigh ee
Asymmetric [3+2] cycloadditionCopper(II)-P,N,N-ligandPropargylic esters as C2-bis-electrophilesDihydrofuro[3,2-c]quinolinoneHigh ee
Enantioselective Povarov reactionChiral Phosphoric AcidHigh diastereoselectivityHexahydrofuro[3,2-c]quinolineHigh dr
Diastereoselective Povarov reactionNano Silica Chromic AcidSelective formation of the endo-isomerendo-Hexahydrofuro[3,2-c]quinolineHigh endo-selectivity

Role of Catalytic Systems and Promoters in Furo[3,2-C]quinoline Formation

The choice of catalyst and promoter plays a pivotal role in the efficiency, selectivity, and scope of furo[3,2-c]quinoline synthesis. A wide array of catalytic systems, ranging from simple Brønsted and Lewis acids to complex transition metal catalysts and even heterogeneous catalysts, have been employed.

Brønsted and Lewis Acids: Simple acid catalysts are frequently used to promote the formation of furo[3,2-c]quinolines. In the tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, various Brønsted acids such as p-toluenesulfonic acid (pTsOH·H₂O) have been shown to be effective. rsc.orgrsc.org Lewis acids like copper(I) triflate (CuOTf) have also been utilized, particularly for the synthesis of furo[3,2-c]quinolones from secondary propargylic alcohols. rsc.org The acid catalyst is crucial for activating the propargylic alcohol and facilitating the subsequent cyclization steps. rsc.org

Transition Metal Catalysts: Palladium catalysts are instrumental in the synthesis of furo[3,2-c]quinolines via Sonogashira coupling reactions. researchgate.netnih.gov These reactions typically involve the coupling of a halo-substituted quinoline with a terminal alkyne, followed by an intramolecular cyclization. Copper catalysts are also prominent, not only in asymmetric cycloadditions as mentioned earlier acs.org but also in other transformations leading to the furo[3,2-c]quinoline core.

Heterogeneous Catalysts: The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. Nano silica chromic acid has been demonstrated as an efficient and recyclable catalyst for the three-component Povarov reaction to synthesize furo[3,2-c]tetrahydroquinolines. oalib.com Graphene oxide (GO) has also emerged as a sustainable, metal-free, and heterogeneous catalyst for both the Povarov reaction and the subsequent oxidation to form 2,3-disubstituted quinolines. rsc.org The acidic sites on GO are believed to catalyze the formation of the imine and its activation in the aza-Diels-Alder process. rsc.org

Organocatalysts: Chiral phosphoric acids, as discussed in the context of enantioselective synthesis, are a prime example of organocatalysts that have revolutionized the field. rsc.org These catalysts operate through the formation of chiral ion pairs with the reaction intermediates, thereby directing the stereochemical outcome of the reaction.

The table below provides a summary of various catalytic systems used in the synthesis of furo[3,2-c]quinolines and their specific roles.

Catalyst/PromoterReaction TypeRole of Catalyst/Promoter
p-Toluenesulfonic acid (pTsOH·H₂O)Acid-catalyzed tandem reactionBrønsted acid catalyst, activates propargylic alcohol
Copper(I) triflate (CuOTf)Acid-catalyzed tandem reactionLewis acid catalyst, particularly for secondary propargylic alcohols
Palladium complexesSonogashira couplingCatalyzes the coupling of halo-quinolines and alkynes
Copper(II)-P,N,N-ligand complexAsymmetric [3+2] cycloadditionChiral Lewis acid catalyst, induces enantioselectivity
Nano Silica Chromic AcidPovarov reactionHeterogeneous acid catalyst, promotes cycloaddition
Graphene Oxide (GO)Povarov reaction and OxidationHeterogeneous, metal-free acid and oxidant
Chiral Phosphoric Acid (e.g., TRIP)Enantioselective Povarov reactionChiral Brønsted acid organocatalyst, controls stereochemistry
IodinePromoter-controlled synthesisPromotes the formation of 2-alkylquinolines
Manganese(III) acetatePromoter-controlled synthesisSelectively affords quinoline-2-carboxylates

Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenylfuro 3,2 C Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for the complete structural assignment of 2-Phenylfuro[3,2-c]quinoline.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic region of the spectrum would be complex, showing signals for the protons on the quinoline (B57606) and phenyl rings. Protons on the furan (B31954) ring would also appear in this region. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). Quaternary carbons, such as those at the fusion of the rings, would also be identified.

¹⁹F NMR Spectroscopy: In the case of fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a crucial technique. It provides information on the number and chemical environment of fluorine atoms in the molecule.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, helping to trace the proton networks within the quinoline, furan, and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, based on typical chemical shift ranges for similar heterocyclic systems.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Phenyl-H7.2-7.8125-135
Quinoline-H7.5-8.5120-150
Furan-H6.5-7.5105-145

Note: This table is illustrative and does not represent actual experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which would allow for the confirmation of its elemental formula (C₁₉H₁₁NO).

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The molecule would likely undergo characteristic cleavages of the fused ring system and the phenyl substituent. The stability of the aromatic rings would influence the fragmentation pathways, leading to the formation of specific fragment ions. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.

Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental formula.
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns for structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the chemical bonds within the molecule.

Key expected absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.

C-O-C stretching: Bands in the 1000-1300 cm⁻¹ region, indicative of the furan ring.

Out-of-plane C-H bending: Strong bands in the 650-900 cm⁻¹ region, which can provide information about the substitution patterns on the aromatic rings.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch> 3000
C=C and C=N Stretch1450 - 1650
C-O-C Stretch1000 - 1300
C-H Out-of-plane Bend650 - 900

Note: This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Studies on 2 Phenylfuro 3,2 C Quinoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecular systems. For furo[3,2-c]quinoline (B8618731) derivatives, DFT calculations are instrumental in elucidating their electronic structure, stability, and reactivity. By solving the Schrödinger equation within the DFT framework, researchers can determine various molecular properties and reactivity descriptors.

Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule; a smaller energy gap generally implies higher reactivity.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of high electron density (nucleophilic), while blue regions signify electron-deficient areas (electrophilic).

Calculated ParameterSignificance in Furo[3,2-c]quinoline SystemsTypical Computational Method
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.B3LYP/6-31G
Molecular Electrostatic Potential (MEP)Identifies nucleophilic and electrophilic sites, predicting intermolecular interactions.B3LYP/6-31G
Dipole MomentQuantifies the overall polarity of the molecule, influencing its solubility and binding properties.B3LYP/6-31G
Global Reactivity DescriptorsIncludes electronegativity, hardness, and softness, which further characterize the molecule's reactivity.B3LYP/6-31G

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Selectivity Prediction

Quantum chemical calculations are pivotal in unraveling the intricate details of chemical reactions, including the synthesis of complex heterocyclic systems like furo[3,2-c]quinolines. These computational methods can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This information is crucial for understanding the reaction mechanism and predicting the selectivity of a reaction.

For instance, in the acid-catalyzed tandem reactions used to synthesize furo[3,2-c]quinolones, a plausible mechanism involves a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. Quantum chemical calculations can be employed to model this proposed mechanism, calculating the energies of the intermediates and transition states to confirm the most favorable reaction pathway. By comparing the activation energies of competing pathways, these calculations can also predict the regioselectivity and stereoselectivity of the reaction, guiding the optimization of reaction conditions to favor the desired product.

Moreover, these theoretical studies can provide insights into the role of catalysts in the reaction. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energy and influences the reaction outcome. This predictive power of quantum chemical calculations makes them an indispensable tool in synthetic organic chemistry for designing efficient and selective synthetic routes to novel furo[3,2-c]quinoline derivatives.

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For furo[3,2-c]quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and in elucidating the key interactions that govern their binding affinity.

The process of molecular docking involves placing the ligand in the active site of the receptor and evaluating the binding energy for different conformations and orientations. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the target protein.

For example, docking studies of quinoline (B57606) derivatives with targets like Epidermal Growth Factor Receptor (EGFR) have shown that these compounds can form strong interactions with key amino acid residues in the active site. Similarly, furo[2,3-b]quinoline (B11916999) derivatives have been docked into the active site of DNA topoisomerase II to explore their binding mode. These insights are invaluable for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of different derivatives and guiding the design of new compounds with improved potency and selectivity.

Furoquinoline DerivativeBiological TargetKey Interacting ResiduesObserved Interactions
Substituted Furo[2,3-b]quinolinesDNA Topoisomerase IINot specifiedHydrogen bonding, hydrophobic interactions
Quinoline-based ChalconesHIV Reverse TranscriptaseNot specifiedGood binding interactions with the active domain
4-Aminoquinoline DerivativesEGFRKey amino acids on the active siteStrong interactions

Conformational Analysis and Molecular Dynamics Simulations of Furo[3,2-c]quinoline Scaffolds

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-receptor complex and to study the conformational changes that may occur upon binding.

In the context of furo[3,2-c]quinoline scaffolds, MD simulations can provide valuable insights into the flexibility of the ligand and the receptor, as well as the stability of the key interactions identified through docking studies. By simulating the complex in a realistic environment, such as a water box with ions, MD simulations can track the trajectory of the ligand in the binding pocket and analyze its conformational dynamics.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation. The Root Mean Square Fluctuation (RMSF) of the protein residues can identify flexible regions of the protein that may be important for ligand binding. Furthermore, analysis of the simulation trajectory can reveal the persistence of hydrogen bonds and other interactions, providing a more accurate assessment of the binding affinity. These dynamic insights are crucial for validating docking results and for understanding the fine details of molecular recognition.

SystemSimulation TimeKey Findings
Quinoline derivative-Protease ComplexNot specifiedAnalysis of conformational stability, residue flexibility, compactness, and hydrogen bonding revealed stable complex formation.
Quinoline-3-carboxamide-ATM Kinase Complex100 nsThe protein's secondary structure was stable throughout the simulation, confirming a stable protein-ligand complex.
4-Aminoquinoline-

Advanced Research Applications of 2 Phenylfuro 3,2 C Quinoline Frameworks

Exploration in Functional Materials Science

The delocalized π-electron system inherent in the furo[3,2-c]quinoline (B8618731) core makes it a promising candidate for organic semiconductors. nih.gov These materials are integral to next-generation electronics due to their potential for low-cost processing, mechanical flexibility, and tunable optoelectronic properties through chemical modification. nih.gov

Luminescent Properties and Optoelectronic Applications

The furo[3,2-c]quinoline scaffold is a subject of interest for optoelectronic applications due to its inherent photophysical properties. While direct studies on 2-phenylfuro[3,2-c]quinoline are limited, research on analogous structures provides significant insight into its potential. For instance, quinoline-based molecules are known to be effective emitters, including those exhibiting aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF), which are highly desirable properties for efficient light emission in the solid state. rsc.org

The incorporation of a furan (B31954) ring into π-conjugated systems can significantly modify the photophysical, electrochemical, and charge-transporting properties of the resulting molecule. researchgate.net Furan derivatives are noted for high photoluminescent quantum efficiencies, making them suitable for various optoelectronic applications. researchgate.net The combination of these two moieties in the this compound framework suggests a strong potential for developing novel luminescent materials.

Table 1: Photophysical Properties of a Related Furo-Fused Heterocycle.
CompoundPhotoluminescence Quantum Yield (PLQY)Application NoteSource
2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one0.48Exhibits strong fluorescence, a large Stokes' shift, and a long fluorescence lifetime (5.6 ns), suggesting potential as a fluorescent chemosensor. researchgate.net

Applications in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Transistors, Polymer Solar Cells)

The unique electronic properties of fused heterocyclic systems like furo[3,2-c]quinoline make them attractive for a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Quinoline (B57606) derivatives are widely used in OLEDs. researchgate.netdergipark.org.tr For example, Tris-(8-hydroxyquinolinato) aluminum (Alq3) is a classic electron-transporting and emitting material. researchgate.net More advanced quinoline-based TADF emitters have been developed for highly efficient non-doped OLEDs. rsc.org Zinc-based quinoline derivatives have also been successfully incorporated into OLEDs, demonstrating strong electroluminescence. mdpi.com The this compound structure, combining the emissive potential of the quinoline core with the electronic characteristics of the furan ring, is a promising candidate for new emitter or host materials in OLEDs. researchgate.net

Organic Transistors: Organic semiconductors form the active layer in organic field-effect transistors (OFETs). nih.gov Materials based on quinoxaline, a related nitrogen-containing heterocycle, have been synthesized and shown to exhibit unipolar n-type characteristics with respectable charge carrier mobilities, making them suitable for use as electron acceptors in organic electronics. researchgate.net Given the π-conjugated nature of the furo[3,2-c]quinoline core, it is plausible that its derivatives could be engineered for transistor applications. nih.govresearchgate.net

Polymer Solar Cells: Fused heterocyclic compounds are also explored as components of the active layer in organic photovoltaic (OPV) cells. nih.gov For instance, a novel pyrano[3,2-c]quinoline derivative, when used in thin films with n-Si, significantly improved solar cell performance. The device efficiency increased from 0.71% to 4.64% under illumination, demonstrating the potential of such fused quinoline systems in photovoltaic applications. nih.gov Similarly, quinoxaline-based polymer acceptors have been developed for all-polymer solar cells, showcasing the versatility of these heterocyclic structures. researchgate.net

Table 2: Performance of Organic Electronic Devices Incorporating Related Fused Quinoline Heterocycles.
Device TypeActive MaterialKey Performance MetricSource
OLEDZnStq_OCH₃:PVK filmMax. Brightness: 2244 cd/m²; Max. Current Efficiency: 1.24 cd/A mdpi.com
Solar CellATEHPQ (a pyrano[3,2-c]quinoline derivative)Efficiency (η) improved from 0.71% to 4.64% nih.gov
OFETP(QxCN-T2) (a quinoxaline-based polymer)Electron Mobility: ~10⁻² cm² V⁻¹ s⁻¹ researchgate.net

Development of Cationic Metal Sensors

Quinoline and its derivatives are well-established platforms for the design of chemosensors for metal ions. nih.gov The 8-hydroxyquinoline (B1678124) (8-HQ) framework is particularly effective, as the nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group form a strong chelation site for a variety of metal ions. epstem.net This binding event often leads to a significant change in the molecule's photophysical properties, such as fluorescence enhancement or quenching, allowing for sensitive detection. epstem.net

While 8-HQ itself can bind to many metal ions, derivatives are often designed to improve selectivity for specific cations. nih.govepstem.net The furo[3,2-c]quinoline scaffold possesses a similar structural motif, with the furan oxygen and the quinoline nitrogen positioned appropriately to potentially act as a chelating unit. This structural analogy suggests that this compound could serve as a core for developing new fluorescent or colorimetric sensors for environmentally and biologically important cations. Research on related furo-fused and quinoline-based systems has demonstrated selective sensing for ions like Fe³⁺, F⁻, and CN⁻. researchgate.netnih.gov

Table 3: Examples of Cation and Anion Sensing by Related Heterocyclic Compounds.
Sensor Core StructureTarget Ion(s)Sensing PrincipleSource
Furo[3,2-c]coumarin derivativeFe³⁺Selective "turn-off" fluorescence response researchgate.net
Quinoline-based thiosemicarbazonesF⁻ and CN⁻Colorimetric (naked-eye) detection nih.gov
8-Hydroxyquinoline (general)Various metal ionsFluorescence modulation upon chelation epstem.net

Catalytic Applications of Furo[3,2-C]quinoline-Based Systems

The furo[3,2-c]quinoline skeleton is not only a target for synthesis but also a participant in various catalytic processes, underscoring its importance in synthetic chemistry.

Organocatalysis and Metal-Catalyzed Processes

The synthesis of the furo[3,2-c]quinoline core often involves sophisticated catalytic methods. Transition-metal catalysis, in particular, has been instrumental in developing efficient routes to this scaffold.

Metal-Catalyzed Synthesis : Copper and gold catalysts have been employed to construct the furo[3,2-c]quinoline framework. researchgate.net For example, Cu(OTf)₂ can catalyze the ring-closure reaction to form furo[3,2-c]quinolones. nih.gov Copper(II)-catalyzed cycloadditions are also used to synthesize dihydrofuro[3,2-c]quinolones. Iron(III) chloride has been used as a catalyst in the synthesis of 4-substituted furo[2,3-c]quinoline compounds. rsc.org

Organocatalysis : Acid-catalyzed tandem or cascade reactions are prominent in the synthesis of furo[3,2-c]quinolones from precursors like 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. nih.gov Furthermore, phosphine-catalyzed domino annulation reactions have been developed for the construction of tetrahydrofuro[3,2-c]quinoline derivatives, demonstrating a metal-free approach to this heterocyclic system. researchgate.netnih.gov

These examples highlight the dual role of the furo[3,2-c]quinoline system in catalysis: as a product of advanced catalytic methods and as a potential platform for developing new catalysts.

Ligand Design for Asymmetric Catalysis

The quinoline motif is a cornerstone in the design of chiral ligands for asymmetric catalysis. researchgate.net The nitrogen atom within the quinoline ring system can coordinate with transition metals, making it a "privileged scaffold" for creating catalysts that can generate enantiomerically pure compounds. researchgate.netnih.gov Chiral ligands containing quinoline are used in a wide array of asymmetric reactions, including hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. researchgate.netnih.gov

While the direct application of this compound as a ligand in asymmetric catalysis is not yet extensively documented, its inherent structure is highly promising. The fusion of the furan ring offers specific steric and electronic properties that can be exploited in ligand design. By introducing chiral centers or substituents onto the furo[3,2-c]quinoline backbone, it is possible to create a new class of bidentate ligands where both the quinoline nitrogen and the furan oxygen could potentially coordinate with a metal center.

A preliminary study into an asymmetric variant of a phosphine-catalyzed reaction to form tetrahydrofuro[3,2-c]quinolines reported moderate enantioselectivity. nih.gov This finding, although preliminary, directly links the synthesis of the furo[3,2-c]quinoline core to the principles of asymmetric catalysis and suggests a promising future for the development of chiral catalysts based on this framework.

Mechanism-Oriented Biological Investigations (Excluding Clinical Outcomes)

Enzyme Inhibition Studies

Derivatives of the furo[3,2-c]quinoline framework and its isomers have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression.

MAP Kinases (ERK): The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade often dysregulated in cancers. Targeting key components like Extracellular signal-regulated kinases (ERK1/2) has emerged as a promising strategy. Novel series of fused naphthofuro[3,2-c]quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones have been synthesized and evaluated as potential ERK inhibitors. Kinetic studies revealed that these compounds act as ATP-competitive inhibitors. Two notable compounds, 3b and 6 , demonstrated significant inhibitory activity against both ERK1 and ERK2.

CompoundTarget EnzymeIC₅₀ (µM)
3b ERK10.5
ERK20.6
6 ERK10.19
ERK20.16
Data sourced from Bioorganic Chemistry, 2019. nih.gov

Topoisomerase I/IIα: DNA topoisomerases are vital enzymes that manage the topological state of DNA and are established targets for cancer chemotherapy. While direct studies on this compound are limited, research on related scaffolds provides valuable insights. Computational studies have suggested that the furo[3,2-c]pyridine (B1313802) skeleton may act as a potential topoisomerase-II inhibitor. nih.gov Furthermore, a novel series of pyrazolo[4,3-f]quinoline derivatives were synthesized and tested for their ability to inhibit topoisomerase I and IIα. Among these, compound 2E showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the well-known inhibitor, etoposide, at a 100 µM concentration. nih.govnih.gov

PI3 Kinase: The Phosphoinositide 3-kinase (PI3K) pathway is central to cell growth, proliferation, and survival. While direct inhibition by this compound has not been extensively documented, related heterocyclic systems have shown activity. For instance, pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives have been evaluated as novel PI3 kinase p110α inhibitors, highlighting the potential of fused furo-heterocyclic systems to target this kinase family.

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A novel series of dihydropyrano[3,2-c]quinoline derivatives were synthesized and showed potent in vitro inhibitory activity against yeast α-glucosidase, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov The most potent compounds, 6e and 6d , displayed IC₅₀ values of 10.3 ± 0.3 µM and 15.7 ± 0.5 µM, respectively. nih.gov Kinetic analysis revealed that compound 6e acts as an uncompetitive inhibitor, while 6d is a non-competitive inhibitor of the enzyme. nih.gov

Receptor Binding Studies

Toll-like Receptors (TLRs): Toll-like receptors are key components of the innate immune system. Research has explored regioisomeric furo[3,2-c]quinolines and furo[2,3-c]quinolines as potential TLR agonists. ias.ac.inresearchgate.netnih.gov While the most potent and selective agonistic activity for human Toll-like receptor 8 (TLR8) was observed in the furo[2,3-c]quinoline series, the study included the evaluation of furo[3,2-c]quinoline isomers, contributing to the understanding of the structural requirements for TLR8 activation. ias.ac.inresearchgate.netnih.gov

Investigations into Molecular Interaction with Biomolecules

DNA Intercalation: The planar structure of the quinoline ring system suggests a potential for interaction with DNA. researchgate.net Studies on various quinoline derivatives have demonstrated their ability to bind to DNA, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding has been confirmed for aminoquinoline-substituted isoindolin-1,3-diones and benzo[h]quinoline (B1196314) derivatives through spectroscopic methods and molecular docking. nih.govnih.gov While specific experimental data on this compound is not abundant, the established DNA-binding capacity of the broader quinoline class provides a strong basis for its potential interaction with DNA. researchgate.net

In Vitro Studies on Specific Cellular Pathways

Apoptosis Induction and Cell Cycle Arrest: The ability to induce programmed cell death (apoptosis) and halt the cell division cycle are hallmark characteristics of many anticancer agents. Furo[3,2-c]quinoline derivatives have been investigated for these effects.

Apoptosis: The ERK inhibitors 3b and 6 (naphthafuro[3,2-c]quinoline derivatives) were found to induce apoptosis in a dose-dependent manner in A375 melanoma cells. nih.gov

Cell Cycle Arrest: A study on furo[2,3-b]quinoline (B11916999) derivatives, isomers of the furo[3,2-c]quinoline system, demonstrated that they could inhibit cell proliferation by arresting the cell cycle at the G2/M phase. This arrest can lead to mitotic catastrophe and subsequent apoptosis.

Structure-Activity Relationship (SAR) Studies for Furo[3,2-C]quinoline Derivatives (Excluding Clinical Outcomes)

Correlating Structural Modifications with In Vitro Biological Responses

Understanding how specific structural changes to the furo[3,2-c]quinoline scaffold affect its biological activity is crucial for designing more potent and selective compounds.

Substituents on the Fused Ring System: In the study of benzofuro[3,2-c]quinoline derivatives as antileukemia agents, the position and nature of substituents on the benzofuran (B130515) ring were critical. For instance, compound 2e , which possesses a free hydroxyl group at the C5 position of the benzofuran ring, exhibited the highest antileukemia activity against the MV-4-11 cell line, with an IC₅₀ of 0.12 μM. This highlights the importance of hydrogen-bonding donors at specific positions.

Substituents on the Quinoline Moiety: For pyrazolo[4,3-f]quinoline derivatives acting as topoisomerase inhibitors, substitutions on the quinoline portion influenced activity. Compounds with electron-releasing groups were found to be weakly active. nih.gov

Isomeric Scaffolds: The arrangement of the fused rings plays a significant role. In the investigation of TLR8 agonists, the furo[2,3-c]quinoline scaffold yielded highly potent compounds, whereas the regioisomeric furo[3,2-c]quinolines were inactive, demonstrating that the specific fusion pattern is essential for receptor binding and activation. researchgate.net

Side Chains: For dihydropyrano[3,2-c]quinoline derivatives evaluated as α-glucosidase inhibitors, the nature of the substituent on the phenyl ring at the C4 position was a key determinant of activity. Compounds with a 2,4-dichlorophenyl (6e ) or a 4-nitrophenyl (6d ) group showed the most potent inhibition. nih.gov

These SAR studies provide a foundational roadmap for the rational design of new furo[3,2-c]quinoline derivatives with optimized biological activities for various research applications.

Influence of Substituent Electronic and Steric Properties on Activity

The biological activity of furo[3,2-c]quinoline derivatives is profoundly influenced by the electronic and steric nature of substituents on the fused ring system. Research on closely related benzofuro[3,2-c]quinolines has provided significant insights into these structure-activity relationships (SAR), particularly in the context of their antileukemia activity.

The substitution pattern on both the benzofuran and quinoline portions of the molecule plays a critical role in modulating cytotoxic effects. Studies involving a variety of functional groups, ranging from electron-donating to electron-withdrawing, have demonstrated that both the nature and position of these substituents are crucial for activity.

For instance, the introduction of a free hydroxyl group at the C5 position of the benzofuran ring has been shown to dramatically increase antileukemia activity. This is exemplified by the potent activity of Benzofuro[3,2-c]quinolin-5-ol against the MV-4-11 human leukemia cell line. Conversely, the presence of certain substituents can be detrimental to the desired biological effect.

Both electron-donating groups, such as methyl, and electron-withdrawing groups, like halogens, have been well-tolerated at various positions, leading to compounds with significant biological activity. The following table summarizes the in vitro antileukemia activity of a series of substituted benzofuro[3,2-c]quinoline derivatives against the MV-4-11 cell line, illustrating the impact of different substituents.

CompoundSubstituentIC50 (µM)
Benzofuro[3,2-c]quinolineUnsubstituted>10
6-Methylbenzofuro[3,2-c]quinoline6-CH31.25
6-Fluorobenzofuro[3,2-c]quinoline6-F0.85
5-Methylbenzofuro[3,2-c]quinoline5-CH30.43
Benzofuro[3,2-c]quinolin-5-ol5-OH0.12
4-Chlorobenzofuro[3,2-c]quinoline4-Cl0.33
4-Methylbenzofuro[3,2-c]quinoline4-CH30.26
4-(Trifluoromethoxy)benzofuro[3,2-c]quinoline4-OCF3>10

These findings underscore the delicate balance of electronic and steric factors required for optimal activity. While a comprehensive SAR study on this compound itself is not extensively documented, the principles derived from its benzofuro analogues suggest that substitutions on the phenyl ring at the 2-position, as well as on the quinoline core, would similarly modulate its biological profile.

Identification of Key Pharmacophore Features within the Furo[3,2-C]quinoline Scaffold

The furo[3,2-c]quinoline scaffold is recognized as a key pharmacophore, a term used to describe the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. Several structural features of this scaffold are considered critical for its interaction with biological targets, leading to its observed therapeutic effects, particularly in the realm of anticancer activity.

The planar, polycyclic aromatic system is a fundamental aspect of the furo[3,2-c]quinoline pharmacophore. This planarity is believed to facilitate intercalation with DNA or interaction with the flat surfaces of enzyme active sites, a common mechanism for many anticancer agents. The heteroatoms within the scaffold, namely the oxygen of the furan ring and the nitrogen of the quinoline ring, are also crucial. These atoms can participate in hydrogen bonding and other electrostatic interactions with biological macromolecules, which can be pivotal for binding affinity and specificity.

Based on structure-activity relationship studies of various derivatives, several key pharmacophoric features can be identified:

A planar, rigid, fused tricyclic or tetracyclic ring system: This provides the foundational structure for effective interaction with biological targets.

Hydrogen bond donor/acceptor sites: The nitrogen atom in the quinoline ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors. The introduction of substituents, such as hydroxyl groups, can provide additional hydrogen bond donor capabilities, often enhancing activity.

Lipophilic domains: The aromatic rings contribute to the lipophilicity of the molecule, which can be important for cell membrane permeability and interaction with hydrophobic pockets in target proteins. Substitutions can be used to modulate this lipophilicity to optimize pharmacokinetic and pharmacodynamic properties.

Specific substitution patterns: As discussed in the previous section, the presence and position of particular substituents are critical. For example, a hydroxyl group at the C5 position of the benzofuro[3,2-c]quinoline core has been identified as a key feature for potent antileukemia activity.

Pharmacophore modeling of quinoline-based compounds has identified the importance of hydrogen bond acceptors, donors, hydrophobic regions, and aromatic rings for their biological activity. The furo[3,2-c]quinoline scaffold inherently possesses these features, making it a promising framework for the design of novel therapeutic agents. The strategic placement of substituents on this scaffold allows for the optimization of these pharmacophoric features, leading to enhanced potency and selectivity.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Combes reactions, have been foundational, the future of 2-phenylfuro[3,2-c]quinoline synthesis lies in the development of novel routes that prioritize efficiency, selectivity, and sustainability. iipseries.org The focus is shifting from traditional, often harsh, reaction conditions to more sophisticated and environmentally benign strategies. nih.gov

Key areas for future development include:

Green Chemistry Approaches: The principles of green chemistry are becoming central to modern synthetic chemistry. benthamdirect.com For furo[3,2-c]quinolines, this involves the adoption of greener solvents like water or ethanol, minimizing waste, and reducing energy consumption. researchgate.net Methodologies such as microwave-assisted and ultrasound-promoted reactions are being explored to accelerate reaction times and improve yields. nih.govtandfonline.com

Advanced Catalysis: The use of novel catalysts is a significant avenue for improvement. This includes the development of recyclable nanocatalysts and solid-supported acid catalysts to replace hazardous and difficult-to-remove reagents. tandfonline.comacs.org These catalysts not only enhance the environmental profile of the synthesis but can also offer superior control over the reaction's selectivity. acs.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot synthesis) or in a continuous cascade (tandem or domino reactions) significantly improves efficiency. researchgate.net These atom- and step-economic approaches reduce the need for intermediate purification steps, saving time, resources, and minimizing solvent waste. nih.gov For instance, acid-catalyzed tandem reactions involving 4-hydroxyquinolin-2-ones and propargylic alcohols have been developed to construct the furo[3,2-c]quinolone core. nih.gov

Synthetic Approach Traditional Methods Emerging Green/Efficient Alternatives
Energy Input High temperatures, long reaction times. nih.govMicrowave irradiation, Ultrasonication. benthamdirect.comtandfonline.com
Solvents Hazardous organic solvents (e.g., concentrated acids). nih.govWater, Ethanol, Solvent-free conditions. researchgate.netacs.org
Catalysts Stoichiometric, often hazardous, acids/reagents. nih.govRecyclable nanocatalysts, solid-supported acids. acs.org
Process Multi-step synthesis with intermediate isolation. nih.govOne-pot synthesis, Tandem/Domino reactions. researchgate.net
Waste Significant byproduct and solvent waste. benthamdirect.comHigh atom economy, reduced waste streams. nih.gov

Integration of Artificial Intelligence and Machine Learning in Furo[3,2-C]quinoline (B8618731) Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govspringernature.com The integration of these computational tools offers the potential to dramatically accelerate the development of novel this compound derivatives.

Future applications in this domain include:

De Novo Drug Design: Generative AI models can explore vast chemical spaces to design novel furo[3,2-c]quinoline analogues with optimized pharmacological profiles. springernature.com These models, coupled with predictive algorithms for properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity), can identify promising candidates for synthesis. nih.govmdpi.com

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose viable and efficient synthetic pathways. acs.org By learning from the vast repository of known chemical reactions, these platforms can identify novel and non-intuitive routes that may be superior to established methods, saving significant time and resources in the planning phase. nih.gov

Reaction Optimization and Automation: ML algorithms can predict reaction outcomes and optimize conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. When combined with robotic platforms, this creates a fully automated design-make-test-analyze cycle, enabling high-throughput synthesis and screening of furo[3,2-c]quinoline libraries. nih.gov

Development Stage Application of AI/ML Potential Impact
Hit Identification Generative models for de novo design of novel structures. springernature.comRapid exploration of chemical space; identification of novel scaffolds.
Lead Optimization Predictive models for ADMET and bioactivity (QSAR). nih.govPrioritization of candidates with better drug-like properties.
Synthesis Planning Retrosynthetic analysis algorithms to propose synthetic routes. acs.orgAccelerated and more efficient route design.
Process Chemistry ML models for reaction condition optimization. nih.govImproved yields, reduced costs, and faster scale-up.

Exploration of Multi-Targeting Approaches with Furo[3,2-C]quinoline Derivatives in Biological Research

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. The "one molecule, one target" paradigm is increasingly being supplemented by multi-target drug discovery, which aims to design single compounds that can modulate several disease-relevant targets simultaneously. nih.gov This approach can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance. rsc.org

The diverse biological activities reported for quinoline-based compounds, including anticancer, antimicrobial, and anti-inflammatory effects, make the furo[3,2-c]quinoline scaffold an ideal candidate for this strategy. nih.govbenthamscience.comresearchgate.net

Future research will likely focus on:

Rational Design of Multi-Target Ligands: By integrating pharmacophores responsible for activity at different targets into a single this compound molecule, researchers can create compounds with tailored polypharmacology. researchgate.net For example, a derivative could be designed to simultaneously inhibit a protein kinase and a topoisomerase, two key targets in cancer therapy. nih.gov

Synergistic Pathway Inhibition: Furo[3,2-c]quinoline derivatives can be developed to target multiple nodes within a single signaling cascade or across interconnected pathways. In cancer, this could involve co-inhibition of pathways like MAPK/ERK and PI3K/Akt/mTOR, a strategy known to be more effective than inhibiting either pathway alone. mdpi.comnih.gov

Combating Drug Resistance: Multi-target agents can be particularly effective in overcoming resistance mechanisms that cancer cells develop against single-target drugs. rsc.org By hitting a primary target and a resistance-conferring pathway simultaneously, furo[3,2-c]quinoline derivatives could offer more durable therapeutic responses.

Potential Target Combination Therapeutic Area Rationale
Kinase (e.g., EGFR, ERK) & TopoisomeraseCancerInhibit cell proliferation and DNA replication simultaneously. nih.govnih.gov
Cholinesterases & Monoamine OxidasesNeurodegenerative DiseaseAddress symptomatic (cognitive decline) and neuroprotective (oxidative stress) aspects of Alzheimer's disease. mdpi.com
P-glycoprotein & Cancer Target (e.g., mTOR)Cancer (Multidrug Resistance)Inhibit cancer cell growth while simultaneously blocking the efflux pump that removes chemotherapeutic agents. mdpi.comrsc.org
Bacterial DNA Gyrase & Topoisomerase IVInfectious DiseaseProvide a broad-spectrum antibacterial effect by targeting essential bacterial enzymes.

Advanced Characterization of Transient Species and Reaction Intermediates in Furo[3,2-C]quinoline Chemistry

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of complex heterocyclic systems like furo[3,2-c]quinolines often proceeds through a series of short-lived, high-energy intermediates and transition states that are difficult to detect.

Future research will leverage advanced analytical and computational techniques to elucidate these mechanistic details:

Advanced Spectroscopy: The use of in-situ and time-resolved spectroscopic techniques (e.g., rapid-injection NMR, transient absorption spectroscopy) can enable the direct observation and characterization of reactive intermediates, such as carbocations or aza-Wittig intermediates, that are formed during the annulation process. nih.govmdpi.com

Computational Chemistry: High-level computational methods, particularly Density Functional Theory (DFT), will play a vital role in mapping out entire reaction energy landscapes. researchgate.net These calculations can provide detailed structures of transition states and intermediates, explain observed regioselectivity, and predict the feasibility of proposed reaction pathways, guiding experimental efforts. nih.gov

Isotopic Labeling Studies: Classical mechanistic studies using isotopically labeled starting materials will continue to be invaluable for tracing the path of atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.

Technique Application in Furo[3,2-c]quinoline Chemistry Information Gained
In-situ NMR Spectroscopy Monitoring reaction progress in real-time.Identification of intermediates, reaction kinetics.
Mass Spectrometry (e.g., ESI-MS) Detecting charged intermediates in the gas phase.Confirmation of proposed intermediate masses and fragmentation patterns.
Density Functional Theory (DFT) Calculating energies of reactants, products, intermediates, and transition states. researchgate.netElucidation of reaction pathways, understanding of selectivity, prediction of reactivity.
Isotopic Labeling Tracing specific atoms through the reaction.Unambiguous determination of bond-forming and bond-breaking steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.